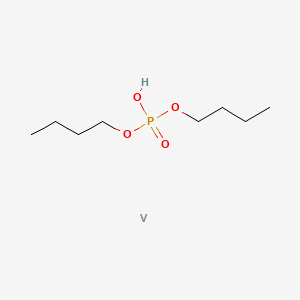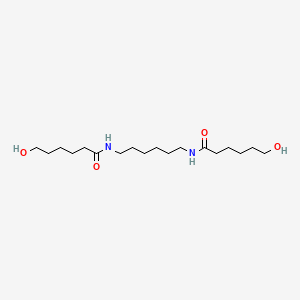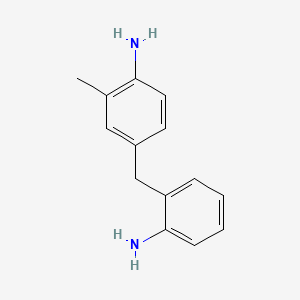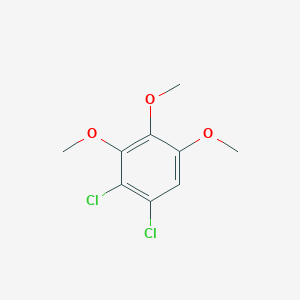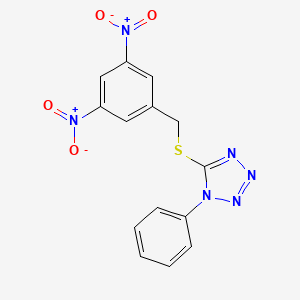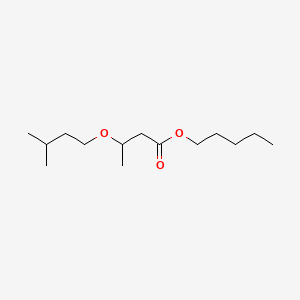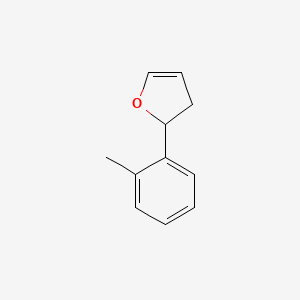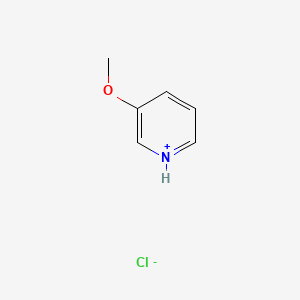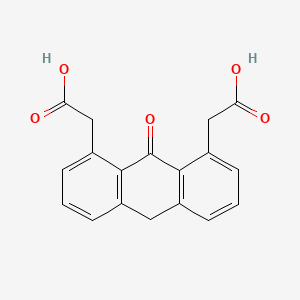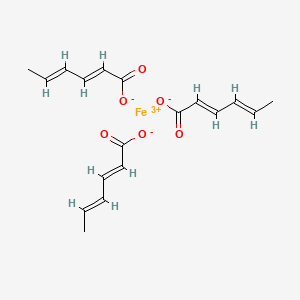
Iron(3+) (E,E)-hexa-2,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(3+) (E,E)-hexa-2,4-dienoate is a coordination compound where iron is in the +3 oxidation state, coordinated with (E,E)-hexa-2,4-dienoate ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+) (E,E)-hexa-2,4-dienoate typically involves the reaction of iron(III) salts with (E,E)-hexa-2,4-dienoic acid under controlled conditions. One common method is to dissolve iron(III) chloride in a suitable solvent, such as ethanol or water, and then add (E,E)-hexa-2,4-dienoic acid. The reaction mixture is stirred and heated to promote the formation of the coordination complex. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar methods as described above. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions such as temperature, pH, and concentration of reactants.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(3+) (E,E)-hexa-2,4-dienoate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(II) or oxidized to higher oxidation states.
Substitution Reactions: The (E,E)-hexa-2,4-dienoate ligands can be substituted by other ligands in the presence of suitable reagents.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation-Reduction: Common reagents include reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Substitution: Ligand exchange can be facilitated by using ligands such as phosphines or amines.
Coordination: Coordination reactions often involve solvents like acetonitrile or dimethyl sulfoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of this compound may yield iron(II) complexes, while substitution reactions can produce a variety of new coordination compounds.
Wissenschaftliche Forschungsanwendungen
Iron(3+) (E,E)-hexa-2,4-dienoate has several scientific research applications:
Catalysis: It can act as a catalyst in organic synthesis, particularly in reactions involving electron transfer.
Materials Science: The compound is used in the development of new materials with specific magnetic or electronic properties.
Biochemistry: It is studied for its potential role in biological systems, including its interaction with proteins and enzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Iron(3+) (E,E)-hexa-2,4-dienoate involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center can interact with molecular targets such as enzymes, altering their activity and leading to various biochemical effects. The pathways involved often include redox reactions and coordination chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(III) acetate: Another iron(III) coordination compound with acetate ligands.
Iron(III) citrate: A coordination compound with citrate ligands.
Iron(III) oxalate: A compound with oxalate ligands.
Uniqueness
Iron(3+) (E,E)-hexa-2,4-dienoate is unique due to its specific ligand structure, which imparts distinct chemical properties and reactivity. The (E,E)-hexa-2,4-dienoate ligands provide a unique electronic environment around the iron center, influencing its redox behavior and coordination chemistry.
Eigenschaften
CAS-Nummer |
57898-49-4 |
|---|---|
Molekularformel |
C18H21FeO6 |
Molekulargewicht |
389.2 g/mol |
IUPAC-Name |
(2E,4E)-hexa-2,4-dienoate;iron(3+) |
InChI |
InChI=1S/3C6H8O2.Fe/c3*1-2-3-4-5-6(7)8;/h3*2-5H,1H3,(H,7,8);/q;;;+3/p-3/b3*3-2+,5-4+; |
InChI-Schlüssel |
JDGVJYQRQXQHSZ-KWYLWIMLSA-K |
Isomerische SMILES |
C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].C/C=C/C=C/C(=O)[O-].[Fe+3] |
Kanonische SMILES |
CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].CC=CC=CC(=O)[O-].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


